1-Methylquinoxalin-1-ium-2,3-dione
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Overview
Description
1-Methylquinoxalin-1-ium-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a methyl group at the 1-position and a dione functionality at the 2,3-positions. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylquinoxalin-1-ium-2,3-dione can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3(1H,4H)-dione with methylating agents under specific conditions. For instance, the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour produces quinoxaline-2,3(1H,4H)-dithione with an 83% yield . Another method involves the reaction of 2,3-dichloroquinoxaline with thiourea to afford the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and eco-friendly reagents, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Methylquinoxalin-1-ium-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the 2,3-positions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, alcohols, amines, and various substituted quinoxalines .
Scientific Research Applications
1-Methylquinoxalin-1-ium-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylquinoxalin-1-ium-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of d-amino acid oxidase (DAAO), which plays a role in the regulation of neurotransmitter levels in the brain . The compound’s ability to modulate enzyme activity and interact with cellular receptors contributes to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities.
1-Methylquinazoline-2,4-dione: Another heterocyclic compound with comparable chemical properties.
Uniqueness
1-Methylquinoxalin-1-ium-2,3-dione stands out due to its unique combination of a quinoxaline core with a methyl group and dione functionality, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for NAD(P)H dynamics further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H7N2O2+ |
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Molecular Weight |
175.16 g/mol |
IUPAC Name |
1-methylquinoxalin-1-ium-2,3-dione |
InChI |
InChI=1S/C9H7N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3/q+1 |
InChI Key |
SCTUITAYNQAKRN-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC(=O)C1=O |
Origin of Product |
United States |
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